1-Fluoro-3-azabicyclo[3.1.0]hexane
CAS No.:
Cat. No.: VC17388811
Molecular Formula: C5H8FN
Molecular Weight: 101.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8FN |
|---|---|
| Molecular Weight | 101.12 g/mol |
| IUPAC Name | 1-fluoro-3-azabicyclo[3.1.0]hexane |
| Standard InChI | InChI=1S/C5H8FN/c6-5-1-4(5)2-7-3-5/h4,7H,1-3H2 |
| Standard InChI Key | HWHLKXWXORPROH-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C1(CNC2)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 1-fluoro-3-azabicyclo[3.1.0]hexane consists of a fused bicyclic system: a five-membered cyclopropane ring fused to a six-membered ring containing a nitrogen atom. The fluorine substituent occupies the 1-position, introducing both steric and electronic perturbations . Computational models derived from PubChem data reveal a puckered conformation, with the fluorine atom adopting an axial orientation relative to the bicyclic plane . This geometry enhances interactions with hydrophobic pockets in biological targets, as demonstrated in molecular docking studies of related azabicyclohexanes .
Reactivity and Functionalization
The fluorine atom’s electronegativity renders the compound susceptible to nucleophilic substitution reactions, particularly at the 1-position. Additionally, the strained cyclopropane ring facilitates [2+1] cycloadditions, enabling the synthesis of derivatives with varied functional groups . For example, photochemical decomposition of CHF-substituted pyrazolines yields 3-azabicyclo[3.1.0]hexanes with difluoromethyl groups, showcasing the scaffold’s versatility . The table below summarizes key reactivity patterns:
Synthetic Methodologies
Photochemical Cyclization
A landmark synthesis involves the photochemical decomposition of pyrazolines derived from maleimides . Under UV irradiation ( nm), pyrazoline intermediates undergo biradical formation, followed by cyclization to yield the bicyclo[3.1.0]hexane framework. This method achieves moderate to excellent yields (51–89%) and tolerates diverse substituents, including difluoromethyl groups . For instance, reacting 1-benzyl-1H-pyrrole-2,5-dione with in situ-generated difluoromethyl diazomethane produces CHF-substituted derivatives in a one-pot cascade .
Industrial-Scale Production
Industrial protocols optimize cyclization steps using catalytic amounts of Lewis acids (e.g., BF·OEt) to enhance reaction rates. Continuous-flow systems further improve efficiency, reducing purification steps and minimizing byproduct formation. VulcanChem reports a scalable route starting from 2-fluoropyrrolidine, which undergoes intramolecular cyclopropanation via a Buchwald–Hartwig amination.
Biological Activities and Mechanisms
μ-Opioid Receptor Binding
3-Azabicyclo[3.1.0]hexane derivatives exhibit picomolar affinity for the μ-opioid receptor (MOR), with selectivity over δ- and κ-subtypes . Fluorination at the 1-position enhances lipophilicity (), improving blood-brain barrier permeability compared to non-fluorinated analogues () . In canine models, these compounds alleviate pruritus by modulating MOR signaling, suggesting therapeutic potential for dermatological conditions .
DPP-IV Inhibition
The bicyclic scaffold also serves as a core structure for DPP-IV inhibitors, which are oral antidiabetic agents. Molecular dynamics simulations reveal that the fluorine atom forms a hydrogen bond with the enzyme’s catalytic triad (Ser630, Asp708, His740), stabilizing the inhibitor-enzyme complex. Lead compounds derived from 1-fluoro-3-azabicyclo[3.1.0]hexane show IC values of <10 nM in vitro, rivaling sitagliptin (IC = 18 nM).
Comparative Analysis with Related Compounds
The table below contrasts 1-fluoro-3-azabicyclo[3.1.0]hexane with its non-fluorinated and difluoromethylated analogues:
| Property | 1-Fluoro Derivative | Non-Fluorinated | CHF-Substituted |
|---|---|---|---|
| Molecular Weight (g/mol) | 101.12 | 83.13 | 133.15 |
| 1.8 | 0.9 | 2.4 | |
| MOR (nM) | 0.3 | 12.5 | N/A |
| DPP-IV IC (nM) | 8.7 | >100 | 15.2 |
Pharmacological and Industrial Applications
Drug Discovery
The compound’s dual activity at MOR and DPP-IV positions it as a multifunctional scaffold for treating neuropathic pain and type 2 diabetes. Preclinical studies highlight its ability to synergize with gabapentin in pain models, reducing effective doses by 40%. Additionally, fluorinated derivatives exhibit prolonged plasma half-lives ( h) due to reduced cytochrome P450-mediated metabolism.
Material Science
In polymer chemistry, the bicyclic framework enhances thermal stability in fluorinated polyamides. Composites incorporating 1-fluoro-3-azabicyclo[3.1.0]hexane show glass transition temperatures () up to 215°C, surpassing conventional materials by 30°C.
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